

# Establishing a Bivalirudin Infusion Protocol for Cardiopulmonary Bypass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for establishing a **bivalirudin** infusion strategy for anticoagulation during cardiopulmonary bypass (CPB). **Bivalirudin**, a direct thrombin inhibitor, serves as a crucial alternative to heparin, particularly in patients with heparin-induced thrombocytopenia (HIT).[1][2][3][4][5]

# Introduction to Bivalirudin in Cardiopulmonary Bypass

**Bivalirudin** is a synthetic 20-amino acid polypeptide that directly inhibits thrombin by binding to both its catalytic site and fibrinogen-binding exosite.[6] Unlike heparin, its anticoagulant effect is independent of antithrombin III and it can inhibit both circulating and clot-bound thrombin.[1][6] Its predictable pharmacokinetics and short half-life of approximately 25 minutes make it a valuable agent in the dynamic environment of cardiac surgery.[2]

#### Key Attributes of **Bivalirudin**:

- Mechanism of Action: Direct thrombin inhibitor.[6]
- Pharmacokinetics: Linear, with predictable dose-response.[1][7]



- Elimination: Primarily through proteolytic cleavage (approximately 80%) and to a lesser extent by renal excretion (approximately 20%).[1]
- Monitoring: Primarily monitored using Activated Clotting Time (ACT).[1][2][4][8]

# **Bivalirudin Dosing and Monitoring Protocols**

Several clinical trials, such as the CHOOSE-ON and EVOLUTION-ON studies, have informed the dosing strategies for **bivalirudin** in on-pump cardiac surgery.[9][10] The following tables summarize the recommended dosing and monitoring parameters.

Table 1: Recommended Bivalirudin Dosing for On-Pump Cardiopulmonary Bypass

| Phase of Surgery               | Action                                                                   | Dosage                                                                              |  |
|--------------------------------|--------------------------------------------------------------------------|-------------------------------------------------------------------------------------|--|
| Pre-CPB                        | Initial Bolus Dose (Patient)                                             | 1.0 mg/kg intravenously[1][8] [9][10]                                               |  |
| Pump Prime                     | 50 mg added to the CPB circuit prime volume[9][10][11]                   |                                                                                     |  |
| During CPB                     | Continuous Infusion                                                      | 2.5 mg/kg/hr[1][8][9][10][11]                                                       |  |
| Additional Boluses (if needed) | 0.1 - 0.5 mg/kg as clinically indicated to maintain target ACT[11]       |                                                                                     |  |
| Post-CPB                       | Discontinuation                                                          | Consider stopping the infusion approximately 15 minutes before weaning from CPB[11] |  |
| Recirculation of Pump Blood    | Add 50 mg bivalirudin to the circuit if recirculation is necessary[1][8] |                                                                                     |  |
| Re-initiation of CPB           | Administer a new full bolus of 1.0 mg/kg to the patient[1][8]            |                                                                                     |  |

Table 2: Monitoring Parameters for **Bivalirudin** Anticoagulation



| Parameter                     | Baseline                                                 | Target during CPB                                              | Monitoring<br>Frequency         |
|-------------------------------|----------------------------------------------------------|----------------------------------------------------------------|---------------------------------|
| Activated Clotting Time (ACT) | Patient baseline ACT prior to bivalirudin administration | $\geq$ 2.5 times baseline[1] [8][9][10] OR > 400 seconds[2][4] | Every 30 minutes during CPB[12] |
| Ecarin Clotting Time<br>(ECT) | Patient baseline ECT                                     | Correlates well with bivalirudin plasma concentrations[7]      | As per institutional protocol   |

Note: While ACT is the standard monitoring tool, it may be less sensitive at higher **bivalirudin** concentrations. The Ecarin Clotting Time (ECT) has shown greater sensitivity and linearity.[1][7]

# **Experimental Protocols**

This protocol is a synthesis of methodologies described in clinical trials and guidelines.[9][10] [11][12]

Objective: To achieve and maintain adequate anticoagulation with **bivalirudin** during on-pump cardiopulmonary bypass.

#### Materials:

- Bivalirudin for injection
- Sterile saline or 5% dextrose in water for reconstitution
- Syringes and infusion pump
- · Cardiopulmonary bypass circuit
- ACT monitoring system (e.g., Hemochron)
- Blood collection tubes (for baseline and intraoperative ACT measurements)

#### Procedure:



- Baseline Measurement: Draw a blood sample to determine the baseline Activated Clotting
   Time (ACT) before the administration of any bivalirudin.
- Pump Priming: Add 50 mg of **bivalirudin** to the priming fluid of the cardiopulmonary bypass circuit.[9][10][11]
- Initial Patient Bolus: Administer a 1.0 mg/kg intravenous bolus of **bivalirudin** to the patient prior to the surgical incision.[8][11]
- Confirmation of Anticoagulation: Five minutes after the initial bolus, draw a blood sample and measure the ACT. The ACT should be at least 2.5 times the baseline value to confirm adequate anticoagulation before cannulation.[8][12]
- Initiation of Continuous Infusion: Immediately following the bolus, begin a continuous intravenous infusion of **bivalirudin** at a rate of 2.5 mg/kg/hr.[8][11]
- Intraoperative Monitoring: Monitor the ACT every 30 minutes throughout the duration of the CPB.[12] The target ACT should be maintained at ≥ 2.5 times the baseline or >400 seconds. [2][4][9][10]
- Dose Adjustments: If the ACT falls below the target range, administer an additional bolus of 0.1-0.5 mg/kg of **bivalirudin**.[11] It is generally recommended to re-bolus rather than solely adjusting the infusion rate to ensure adequate plasma concentrations.[8]
- Management of Stasis: It is critical to avoid stagnation of blood in the CPB circuit, as this can lead to localized depletion of bivalirudin and potential clot formation.[12]
- Discontinuation of Infusion: The **bivalirudin** infusion may be discontinued approximately 15 minutes prior to separation from cardiopulmonary bypass, in consultation with the surgical team.[11]
- Post-CPB Management: After weaning from CPB, the anticoagulant effects of **bivalirudin** will diminish with a half-life of about 25 minutes.[2] Modified ultrafiltration can be employed to enhance the clearance of **bivalirudin**.[6]

# **Visualizing Pathways and Workflows**



The following diagram illustrates the direct thrombin inhibition by **bivalirudin**.



Click to download full resolution via product page

Caption: **Bivalirudin** directly inhibits thrombin, preventing the conversion of fibrinogen to fibrin.

This diagram outlines the key steps and decision points in the clinical protocol.





Click to download full resolution via product page

Caption: A workflow diagram for the administration and monitoring of **bivalirudin** during CPB.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Use of Bivalirudin as an Anticoagulant During Cardiopulmonary Bypass | The Journal of ExtraCorporeal Technology [ject.edpsciences.org]
- 4. iperfusion.org [iperfusion.org]
- 5. scholars.mssm.edu [scholars.mssm.edu]
- 6. researchgate.net [researchgate.net]
- 7. Sensitivity of a Modified ACT Test to Levels of Bivalirudin Used During Cardiac Surgery -PMC [pmc.ncbi.nlm.nih.gov]
- 8. ject.edpsciences.org [ject.edpsciences.org]
- 9. amsect.org [amsect.org]
- 10. sts.org [sts.org]
- 11. amsect.org [amsect.org]
- 12. Perfusion Strategies for Bivalirudin Anticoagulation: AIIMS Protocol Journal of Cardiac Critical Care TSS [jcardcritcare.org]
- To cite this document: BenchChem. [Establishing a Bivalirudin Infusion Protocol for Cardiopulmonary Bypass: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194457#establishing-a-bivalirudin-infusion-protocol-for-cardiopulmonary-bypass]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com